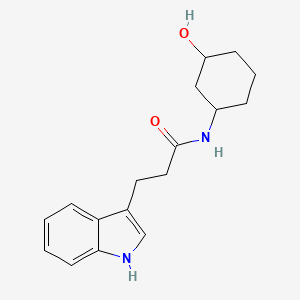
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide, commonly known as CP 55,940, is a synthetic cannabinoid that is used in scientific research. It was first synthesized in 1988 by Pfizer scientists and has since been used to study the endocannabinoid system and its effects on the body.
Wirkmechanismus
CP 55,940 works by binding to the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is involved in various physiological processes such as pain sensation, appetite, and mood regulation. By binding to these receptors, CP 55,940 can modulate the activity of the endocannabinoid system and affect these processes.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have analgesic properties, meaning it can reduce pain sensation. It has also been shown to have anti-inflammatory properties, which could make it useful in treating conditions such as arthritis. Additionally, CP 55,940 has been shown to affect appetite and food intake, as well as mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP 55,940 in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Additionally, because it is a synthetic compound, its purity and potency can be controlled. However, one limitation is that it is a potent compound and must be handled with care to avoid exposure and potential harm.
Zukünftige Richtungen
There are many potential future directions for research involving CP 55,940. One area of interest is its potential use in treating pain and inflammation. Another area of interest is its potential use in treating anxiety and mood disorders. Additionally, further research could help to elucidate the exact mechanisms by which CP 55,940 affects the endocannabinoid system and its downstream effects on physiological processes.
Synthesemethoden
The synthesis of CP 55,940 involves the reaction of cyclohexanone with 3-(1H-indol-3-yl)propanoic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of CP 55,940.
Wissenschaftliche Forschungsanwendungen
CP 55,940 is primarily used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to bind to both the CB1 and CB2 receptors, which are found throughout the body and play a role in various physiological processes.
Eigenschaften
IUPAC Name |
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-14-5-3-4-13(10-14)19-17(21)9-8-12-11-18-16-7-2-1-6-15(12)16/h1-2,6-7,11,13-14,18,20H,3-5,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAVQOHYXBFZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

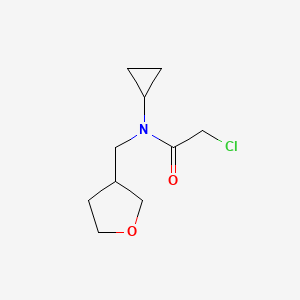
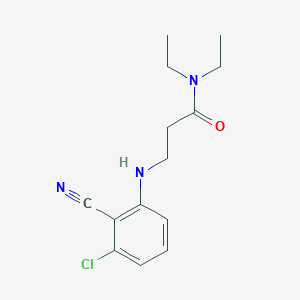
![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
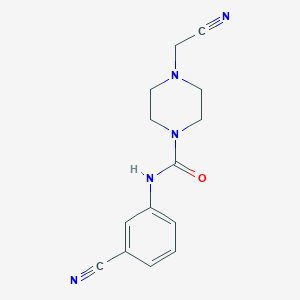
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)
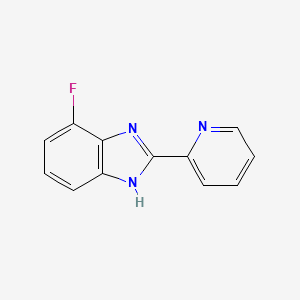
![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)